molecular formula C6H10N4O B12830232 4-amino-2-ethyl-1H-imidazole-5-carboxamide CAS No. 90521-74-7

4-amino-2-ethyl-1H-imidazole-5-carboxamide

Cat. No.: B12830232
CAS No.: 90521-74-7
M. Wt: 154.17 g/mol
InChI Key: FSLCAARKACPDJE-UHFFFAOYSA-N
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Description

4-amino-2-ethyl-1H-imidazole-5-carboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-ethyl-1H-imidazole-5-carboxamide typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-ethyl-1H-imidazole-5-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents can be used to convert the compound into its reduced form.

    Substitution: Various substituents can be introduced into the imidazole ring under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents and other electrophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

4-amino-2-ethyl-1H-imidazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used as a catalytic agent and petrochemical additive.

Mechanism of Action

The mechanism of action of 4-amino-2-ethyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-carbamoylimidazole
  • 4-aminoimidazole-5-carboxamide
  • 4-carbamoyl-5-aminoimidazole
  • 5-amino-1H-imidazole-4-carboxamide
  • 5-amino-1H-imidazole-4-carboxylic acid amide
  • 5-amino-3H-imidazole-4-carboxamide

Uniqueness

4-amino-2-ethyl-1H-imidazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

90521-74-7

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

4-amino-2-ethyl-1H-imidazole-5-carboxamide

InChI

InChI=1S/C6H10N4O/c1-2-3-9-4(6(8)11)5(7)10-3/h2,7H2,1H3,(H2,8,11)(H,9,10)

InChI Key

FSLCAARKACPDJE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(N1)C(=O)N)N

Origin of Product

United States

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